molecular formula C21H20N4O2 B2631741 1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900268-03-3

1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2631741
CAS RN: 900268-03-3
M. Wt: 360.417
InChI Key: OLCQQKIAIYCAEC-UHFFFAOYSA-N
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Description

1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-N-isopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Modifications

Researchers have been exploring the synthesis and chemical modification of pyrido[1,2-a]pyrimidine derivatives to enhance their biological properties. For instance, Ukrainets et al. (2015) investigated the modification of the pyridine moiety by methylation to optimize the analgesic properties of certain derivatives. This modification is aimed at improving the compounds' biological activity, recommending derivatives like 4-fluorobenzylamide for further research as potential new analgesics due to their specific effect levels exceeding those of reference drugs like Piroxicam and Nabumetone (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Biological Activities

The exploration of biological activities of pyrido[1,2-a]pyrimidine derivatives has yielded promising results. For instance, the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides was studied, revealing significant activity against strains like Proteus vulgaris and Pseudomonas aeruginosa, with certain compounds showing higher activity than reference drugs (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Heterocyclic Synthesis

The synthesis of novel heterocyclic systems is another area of interest, with studies focusing on creating new compounds that possess valuable biological activities. For example, Youssef, Azab, & Youssef (2012) reported on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional chemical methods and modern microwave techniques, highlighting the efficiency of microwave-assisted conditions in yielding higher product amounts in shorter times (Youssef, Azab, & Youssef, 2012).

Pharmacological Potential

The pharmacological potential of these compounds, particularly their analgesic properties, has been a focal point of research. Ukrainets et al. (2015) synthesized a series of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine-3-carboxamides and evaluated their analgesic properties, finding that all compounds exhibited varying degrees of analgesic effects, thus indicating the potential for new analgesic drug development (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).

properties

IUPAC Name

6-benzyl-2-oxo-N-propan-2-yl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-14(2)22-20(26)17-12-16-19(25(17)13-15-8-4-3-5-9-15)23-18-10-6-7-11-24(18)21(16)27/h3-12,14H,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCQQKIAIYCAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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